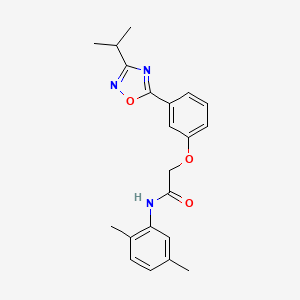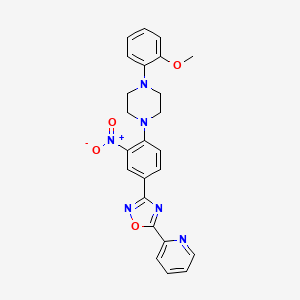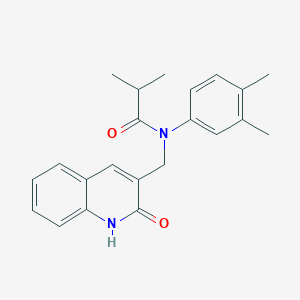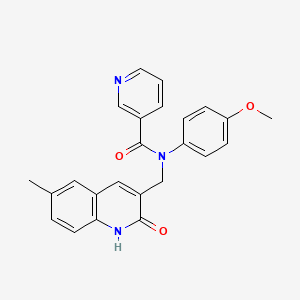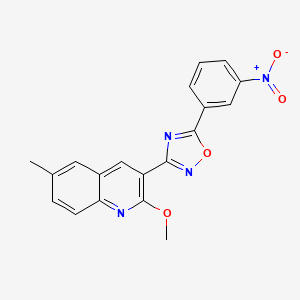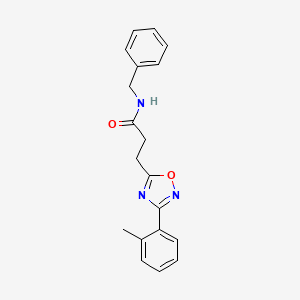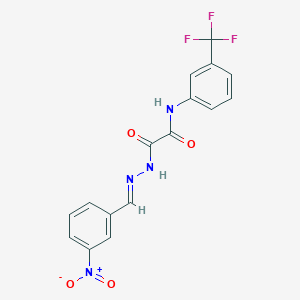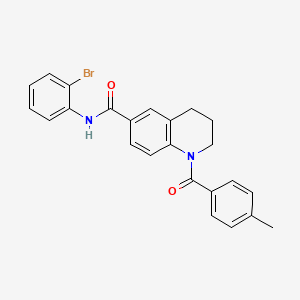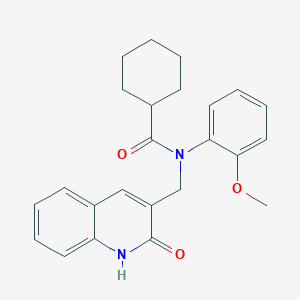
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)cyclohexanecarboxamide, also known as HQC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HQC belongs to the class of compounds known as hydroxyquinolines, which have been reported to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)cyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell proliferation and survival. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspases, which are enzymes that play a key role in the apoptotic process. This compound has also been reported to inhibit the activity of various signaling pathways, including the NF-κB and PI3K/Akt/mTOR pathways, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been reported to possess a wide range of biochemical and physiological effects. This compound has been shown to possess potent antioxidant activity, which may contribute to its anticancer and neuroprotective effects. This compound has also been reported to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. This compound has been shown to possess anti-inflammatory activity, which may contribute to its therapeutic effects in various inflammatory diseases.
实验室实验的优点和局限性
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)cyclohexanecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, this compound has some limitations for lab experiments, including its poor solubility in water, which may limit its use in certain assays. This compound also has some potential off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the research of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)cyclohexanecarboxamide. One potential area of research is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and selectivity. Another area of research is the investigation of the potential neuroprotective effects of this compound in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the combination of this compound with other anticancer agents may enhance its therapeutic efficacy and reduce the development of drug resistance.
合成方法
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)cyclohexanecarboxamide involves the reaction between 2-methoxybenzaldehyde and cyclohexanecarboxylic acid in the presence of a catalyst, followed by the reaction between the resulting product and 2-hydroxy-3-aminomethylquinoline. The final product is obtained after purification and isolation by recrystallization. The synthetic route of this compound has been optimized to improve the yield and purity of the product.
科学研究应用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. This compound has been reported to possess potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to inhibit the growth of bacteria and viruses, including Staphylococcus aureus and herpes simplex virus.
属性
IUPAC Name |
N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-29-22-14-8-7-13-21(22)26(24(28)17-9-3-2-4-10-17)16-19-15-18-11-5-6-12-20(18)25-23(19)27/h5-8,11-15,17H,2-4,9-10,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLRGPAEOOCRAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

